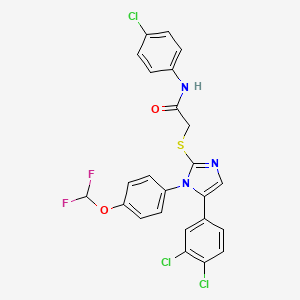

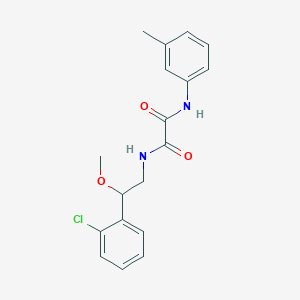

3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C18H21NO4S . It has a molecular weight of 347.43 . This compound is intended for research use only .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid are as follows: It has a molecular weight of 347.43 . The boiling point, storage conditions, and other specific physical and chemical properties are not provided in the search results .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

One area of research involves the reaction of atomic carbon with benzene rings. Studies have shown that reactions with tert-butylbenzene lead to products resulting from insertion into a methyl C−H bond followed by hydrogen shifts, demonstrating the reactivity of benzene derivatives in the presence of atomic carbon (Armstrong, Zheng, & Shevlin, 1998).

Another aspect of research is the development of chiral auxiliaries for synthesis. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used for the preparation of enantiomerically pure compounds, highlighting the importance of tert-butyl groups in synthetic organic chemistry (Studer, Hintermann, & Seebach, 1995).

Catalysis and Material Science

Research on sulfonated Schiff base copper(II) complexes demonstrates their efficiency as catalysts in alcohol oxidation. These studies underscore the role of sulfonamide substituents in enhancing catalytic performance, offering insights into the design of effective catalysts for industrial applications (Hazra, Martins, Silva, & Pombeiro, 2015).

In the field of material science, research on sulfonamide-substituted iron phthalocyanine has explored its stability and solubility, focusing on its application in the oxidation of olefins. The findings contribute to the development of new catalysts for chemical transformations, highlighting the importance of substituent effects on the properties of phthalocyanines (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Environmental and Analytical Chemistry

The study of genotoxicity of various compounds including methyl-tert-butyl ether and benzene to human lymphocytes using the comet assay contributes to understanding the potential health risks associated with exposure to these chemicals. This research is crucial for assessing environmental and occupational hazards (Chen, Hseu, Liang, Kuo, & Chen, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(5-tert-butyl-2-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-12-8-9-14(18(2,3)4)11-16(12)24(22,23)19-15-7-5-6-13(10-15)17(20)21/h5-11,19H,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMXJICLNUMBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)

![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)

![2-(4-bromophenyl)-N-(2,3-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2779320.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2779327.png)

![ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2779333.png)

![3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2779334.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2779335.png)